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Compound of Interest

Compound Name: 2-Chloro-3-methylquinoline

Cat. No.: B1564123

This guide provides an in-depth technical overview of 2-Chloro-3-methylquinoline, a key
heterocyclic intermediate in synthetic and medicinal chemistry. We will explore its fundamental
properties, established synthetic routes, spectroscopic signature, and characteristic reactivity,
offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Identity: Nomenclature and
Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent
research. 2-Chloro-3-methylquinoline is a substituted quinoline, which is a bicyclic aromatic
heterocycle composed of a benzene ring fused to a pyridine ring.

IUPAC Name: The formal IUPAC name for this compound is 2-chloro-3-methylquinoline.[1]
The numbering of the quinoline ring system begins at the nitrogen atom and proceeds around
the heterocyclic ring before continuing to the carbocyclic ring. Therefore, the chlorine atom
occupies position 2, and the methyl group is at position 3.

Chemical Structure:
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Caption: 2D structure of 2-Chloro-3-methylquinoline.

The structure consists of a planar quinoline core. The chlorine atom at the C2 position,
adjacent to the ring nitrogen, significantly influences the molecule's electronic properties and
reactivity, making it a key site for synthetic transformations.

Molecular Identifiers: For precise database searching and compound registration, a variety of
identifiers are used.

Identifier Type Value Source

CAS Number 57876-69-4 PubChem[1]
Molecular Formula C10HsCIN PubChem[1]
Molecular Weight 177.63 g/mol PubChem[1]

CC1=CC2=CC=CC=C2N=C1C
SMILES | PubChem[1]

UMYPPRQNLXTIEQ-
InChiKey PubChem[1][2]
UHFFFAOYSA-N
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Synthesis Methodologies: Constructing the Core
Scaffold

The synthesis of 2-chloro-3-methylquinoline can be approached through several established
routes. The choice of method often depends on the availability of starting materials and the
desired scale of the reaction. A common and powerful strategy involves the initial construction
of the corresponding quinolin-2-one (carbostyril) scaffold, followed by chlorination.

Protocol: Synthesis via Chlorination of 3-
Methylquinolin-2(1H)-one

This two-step approach is a robust method for accessing the target compound. It begins with
the synthesis of the quinolinone precursor, which is then converted to the 2-chloro derivative.

Step 1: Synthesis of 3-Methylquinolin-2(1H)-one The quinolinone core can be synthesized via
several named reactions, such as the Knorr or Conrad-Limpach synthesis. For this specific
precursor, a common starting material is aniline, which reacts with an appropriate [3-ketoester.

Step 2: Chlorination of 3-Methylquinolin-2(1H)-one The conversion of the C2-hydroxyl group (in
its tautomeric amide form) to a chlorine atom is a critical step. This is typically achieved using
potent chlorinating agents that can overcome the stability of the amide-like system.
Phosphorus oxychloride (POCIs) is a widely used and effective reagent for this transformation.
A general procedure, adapted from methods for similar substrates, is as follows.[3]

Experimental Protocol:

e Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,
place 3-methylquinolin-2(1H)-one (1 equivalent).

» Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add
phosphorus oxychloride (POCIs, 3-5 equivalents) to the flask. The reaction is often
performed neat or with a high-boiling inert solvent like toluene.

o Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours.
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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o Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture
onto crushed ice to quench the excess POCIs. This is a highly exothermic process and must
be done with caution in a well-ventilated fume hood.

o Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium
carbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the aqueous layer
with an organic solvent such as dichloromethane or ethyl acetate (3x).

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product is then purified by column
chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or
hexane) to yield pure 2-chloro-3-methylquinoline.[4]

Step 1: Quinolinone Formation

B-Ketoester Derivative

3-MethquuinoIin-2(1H)-on9

Aniline Reflux
Step 2: Chlorination
@ S 2-Chloro-3-methylquinoline =

Click to download full resolution via product page
Caption: Workflow for the synthesis of 2-Chloro-3-methylquinoline.

Spectroscopic Characterization

Confirming the structure of the synthesized product requires a combination of spectroscopic
techniques. Below is a summary of the expected data based on the molecule's structure and
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analysis of similar compounds.[5]

1H Nuclear Magnetic Resonance (NMR) Spectroscopy The proton NMR spectrum provides
information about the chemical environment of all hydrogen atoms in the molecule.

Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Deshielded by

the adjacent
~8.0-8.1 Singlet 1H H4 nitrogen and the

anisotropic effect

of the fused ring.

Aromatic protons
on the
_ carbocyclic ring,
~75-7.9 Multiplet 4H H5, H6, H7, H8 i
appearing as a
complex

multiplet.

Aliphatic protons
of the methyl

~25 Singlet 3H -CHs group, appearing
as a sharp

singlet.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy The carbon NMR spectrum identifies all
unique carbon environments.
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Chemical Shift (6, ppm) Assignment Rationale
Carbon attached to both
~ 158 - 162 Cc2 nitrogen and chlorine, highly
deshielded.
] Quaternary carbon at the ring
~ 147 - 150 C8a (bridgehead) ) ) ) )
junction adjacent to nitrogen.
Aromatic carbons of the
~125-140 C4, C4a, C5, C6, C7, C8 o
quinoline ring system.
Carbon bearing the methyl
~122-125 C3
group.
Aliphatic carbon of the methyl
~15-20 -CHs

group.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in

the molecule.

Wavenumber (cm~?)

Vibration Type

Functional Group

3050 - 3100 C-H stretch Aromatic C-H

2920 - 2980 C-H stretch Aliphatic C-H (methyl)

1580 - 1610 C=C / C=N stretch Aromatic ring and pyridine ring
750 - 850 C-Cl stretch Aryl-Chloride

Mass Spectrometry (MS) Mass spectrometry provides the exact mass of the compound and

information about its isotopic distribution.
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m/z Value Interpretation Rationale

Molecular ion peak
177 [M]* corresponding to the 12C, 1H,

35Cl, N isotopologues.

Isotopic peak due to the
natural abundance of 3’Cl

179 V2] (~32.5% of 3°Cl). The ~3:1
ratio of the M and M+2 peaks
is a characteristic signature of

a monochlorinated compound.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-chloro-3-methylquinoline is dominated by the chlorine atom at the C2
position. This position is activated towards nucleophilic aromatic substitution (S»Ar) due to the
electron-withdrawing effect of the adjacent ring nitrogen, which can stabilize the intermediate
Meisenheimer complex.

Nucleophilic Aromatic Substitution (SrAr) This class of reaction makes 2-chloro-3-
methylquinoline a valuable and versatile building block for introducing a wide range of
functionalities at the C2 position. The general mechanism involves the attack of a nucleophile
on the C2 carbon, followed by the departure of the chloride leaving group.[6]

Key transformations include:

e Amination: Reaction with primary or secondary amines (e.g., aniline, morpholine) yields 2-
aminoquinoline derivatives.[7]

o Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides
provides 2-alkoxy or 2-hydroxy (quinolinone) derivatives.

o Thiolation: Reaction with thiols or thiolate anions introduces sulfur-based functional groups.

o Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed
cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of C-C
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bonds.[7]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SrAr). (Note: Images in the
diagram are illustrative placeholders)

Applications in Drug Discovery and Materials
Science

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous
FDA-approved drugs and clinical candidates.[7][8] Its rigid, planar structure is ideal for
interacting with biological targets like enzymes and receptors.

2-Chloro-3-methylquinoline serves as a critical intermediate for accessing novel quinoline
derivatives for biological screening. The ease with which the 2-chloro group can be displaced
allows for the rapid generation of libraries of compounds with diverse functionalities at this
position.[9]

Recent research has highlighted the use of 2-chloroquinoline derivatives as starting materials
for the synthesis of potential antiviral agents, including dual inhibitors of SARS-CoV-2 main
protease (MP™) and papain-like protease (PLP™).[9] In these designs, the 2-chloroquinoline
moiety serves as a core fragment that can be elaborated with other pharmacophoric groups to
achieve potent and selective inhibition.[9]

Safety and Handling

2-Chloro-3-methylquinoline is classified as a hazardous substance. It is known to cause skin
and serious eye irritation and may cause respiratory irritation.[10] Appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn
at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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